An In-depth Technical Guide to the Physicochemical Properties of [1-(Pyrazin-2-yl)-piperidin-3-yl]-methanol
An In-depth Technical Guide to the Physicochemical Properties of [1-(Pyrazin-2-yl)-piperidin-3-yl]-methanol
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a critical determinant of its potential therapeutic success. These fundamental characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety profile.[1][2][3] This guide provides an in-depth technical overview of the core physicochemical properties of [1-(Pyrazin-2-yl)-piperidin-3-yl]-methanol. Due to the limited availability of experimental data for the 3-methyl-pyrazin-2-yl variant, this document will focus on the closely related and representative analog, [1-(Pyrazin-2-yl)-piperidin-3-yl]-methanol. The principles and methodologies discussed herein are directly applicable to the broader class of pyrazinyl-piperidine derivatives.
This document is structured to provide not only the predicted physicochemical parameters of the target molecule but also to detail the robust experimental methodologies required for their empirical determination. By explaining the causality behind experimental choices, this guide aims to equip researchers with the knowledge to design and execute self-validating protocols for the comprehensive characterization of novel chemical entities.
Compound Profile: [1-(Pyrazin-2-yl)-piperidin-3-yl]-methanol
A clear definition of the molecule's structural and fundamental properties is the foundation of any physicochemical characterization.
Chemical Structure:
IUPAC Name: [1-(Pyrazin-2-yl)-piperidin-3-yl]-methanol[4][5]
Molecular Formula: C₁₀H₁₅N₃O[4]
Molecular Weight: 193.25 g/mol [4]
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational modeling and an understanding of the contributions of the pyrazine and piperidine moieties allow for the prediction of key physicochemical parameters.
| Property | Predicted Value | Rationale & Implications for Drug Development |
| pKa | Basic pKa: ~7.5-8.5 | The piperidine nitrogen is the most basic center, with its basicity reduced by the electron-withdrawing pyrazine ring. A pKa in this range suggests that the compound will be significantly protonated at physiological pH (7.4), which can enhance aqueous solubility but may decrease passive membrane permeability. |
| logP | 1.0 - 2.0 | This predicted value suggests a balanced lipophilicity. The pyrazine and piperidine rings contribute to lipophilicity, while the hydroxyl group enhances hydrophilicity. A logP in this range is often considered favorable for oral drug absorption, balancing solubility with membrane permeability.[6] |
| Aqueous Solubility | Moderately Soluble | The presence of a hydroxyl group and the basic nitrogen atom (which can be protonated) suggests that the compound will have a degree of aqueous solubility. However, the overall carbon framework may limit high solubility. Solubility is a critical factor for oral bioavailability and formulation development.[7][8] |
Experimental Determination of Physicochemical Properties
The following sections detail the standard experimental protocols for the empirical determination of pKa, logP, and thermodynamic solubility. These methods are designed to be self-validating and provide the high-quality data necessary for informed decision-making in a drug discovery pipeline.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter as it dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target engagement. Potentiometric titration is a highly accurate and widely used method for pKa determination.[8][9]
Experimental Protocol
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 5-10 mg of [1-(Pyrazin-2-yl)-piperidin-3-yl]-methanol.
-
Dissolve the compound in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO can be used, but its concentration should be kept to a minimum (<5%) and consistent across all measurements.
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.
-
-
Titration Setup:
-
Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, and 10).
-
Place the analyte solution in a thermostatted vessel (e.g., at 25°C) and use a magnetic stirrer for continuous mixing.
-
Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
-
-
Titration Procedure:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, ensuring the reading has stabilized.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. This can be identified from the inflection point of the first derivative of the titration curve.
-
Causality Behind Experimental Choices
-
Constant Ionic Strength: The use of a background electrolyte like KCl minimizes changes in the activity coefficients of the ions in solution, ensuring that the measured pH changes are primarily due to the protonation/deprotonation of the analyte.
-
Thermostatted Vessel: The pKa is temperature-dependent. Maintaining a constant temperature ensures the reproducibility and accuracy of the measurement.
-
Standardized Titrant: The accuracy of the pKa determination is directly dependent on the accuracy of the titrant concentration.
Visualization of the pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which is a key driver of membrane permeability and metabolic stability. The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning.
Experimental Protocol
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.
-
-
Partitioning:
-
Prepare a stock solution of [1-(Pyrazin-2-yl)-piperidin-3-yl]-methanol in the aqueous phase.
-
In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
-
Allow the phases to separate completely.
-
-
Quantification:
-
Carefully collect samples from both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve for the compound in each phase should be prepared beforehand.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
Causality Behind Experimental Choices
-
Pre-saturation of Phases: This step is crucial to prevent volume changes during the experiment due to the mutual solubility of water and n-octanol, which would affect the accuracy of the concentration measurements.
-
Vigorous Shaking: This ensures that the compound reaches equilibrium between the two phases, which is a fundamental assumption of the method.
-
Accurate Quantification Method: The choice of a sensitive and specific analytical technique like HPLC is essential for accurately determining the compound's concentration in each phase, especially if the partitioning is highly skewed to one phase.
Visualization of the logP Determination Workflow
Caption: Workflow for logP determination by the shake-flask method.
Determination of Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is a critical parameter for understanding its dissolution and absorption characteristics.
Experimental Protocol
-
Sample Preparation:
-
Add an excess amount of solid [1-(Pyrazin-2-yl)-piperidin-3-yl]-methanol to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) can also be used.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS. A calibration curve prepared in the same buffer is required.
-
Causality Behind Experimental Choices
-
Excess Solid: The presence of undissolved solid is essential to ensure that the solution is saturated and at equilibrium.
-
Extended Equilibration Time: This is necessary to allow the dissolution process to reach a true thermodynamic equilibrium, which can be a slow process for some compounds.
-
Careful Phase Separation: Incomplete removal of solid particles will lead to an overestimation of the solubility.
Visualization of the Thermodynamic Solubility Workflow
Caption: Workflow for thermodynamic solubility determination.
Implications for Drug Development
The physicochemical properties of [1-(Pyrazin-2-yl)-piperidin-3-yl]-methanol have profound implications for its potential as a drug candidate.
-
Absorption: The predicted moderate lipophilicity (logP 1.0-2.0) and potential for good aqueous solubility (due to the basic nitrogen and hydroxyl group) suggest that this compound may have favorable oral absorption characteristics. However, its basicity (pKa ~7.5-8.5) means it will be largely ionized in the acidic environment of the stomach, which could limit its absorption there. The majority of absorption would be expected to occur in the more neutral environment of the small intestine.
-
Distribution: A balanced logP is also favorable for distribution throughout the body, as it allows the compound to partition into tissues without being so lipophilic that it accumulates excessively in fatty tissues. The ionization state will also play a significant role in its volume of distribution.
-
Metabolism: The pyrazine and piperidine rings are common scaffolds in medicinal chemistry and their metabolic pathways are relatively well-understood. The presence of the primary alcohol provides a likely site for oxidation by alcohol dehydrogenases.
-
Excretion: The compound's moderate solubility and the presence of polar functional groups suggest that it and its metabolites are likely to be excreted renally.
The relationship between these physicochemical properties and the ADME profile can be visualized as follows:
Caption: Interplay of physicochemical properties and ADME.
Conclusion
The comprehensive physicochemical characterization of a drug candidate like [1-(Pyrazin-2-yl)-piperidin-3-yl]-methanol is a cornerstone of a successful drug development program. While predictive methods provide valuable initial insights, the empirical determination of properties such as pKa, logP, and solubility through robust and well-validated experimental protocols is indispensable. The methodologies and principles outlined in this guide provide a framework for obtaining the high-quality data needed to understand a compound's ADME potential and to make informed decisions that can de-risk and accelerate the journey from a promising molecule to a life-changing therapeutic.
References
-
Piperidine (C5H11N) properties. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). Piperidine. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazine. Retrieved from [Link]
- Wang, Z., Li, H., & Yao, X. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Fluid Phase Equilibria, 397, 88-95.
-
Merck Index. (n.d.). Piperidine. In The Merck Index Online. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]
- Dearden, J. C. (2003). Prediction of Aqueous Solubility of Heteroatom-Containing Organic Compounds from Molecular Structure. Journal of Chemical Information and Computer Sciences, 43(4), 1183-1191.
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
- Dearden, J. C. (2001). Prediction of aqueous solubility of heteroatom-containing organic compounds from molecular structure. Journal of Chemical Information and Computer Sciences, 41(5), 1309-1315.
-
Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9). Retrieved from [Link]
- Liptak, M. D., & Shields, G. C. (2022).
-
Britannica. (n.d.). Pyrazine. In Encyclopædia Britannica. Retrieved from [Link]
-
NextSDS. (n.d.). (1-Pyrazin-2-yl-piperidin-3-yl)-Methanol, 98+% C10H15N3O, MW: 193.25. Retrieved from [Link]
- Ran, Y., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE).
- Zhang, L., & Li, X. (2018). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity.
- de la Cruz, X., & Orozco, M. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. The Journal of Physical Chemistry B, 110(46), 23466-23473.
-
de la Cruz, X., & Orozco, M. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Request PDF. Retrieved from [Link]
-
NextSDS. (n.d.). [1-(6-METHYLPYRAZIN-2-YL)PIPERID-3-YL]METHANOL. Retrieved from [Link]
- Ma, H. (2023). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 16(10), 105151.
- Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
-
Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
- Basile, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. European Journal of Medicinal Chemistry, 258, 115582.
-
PubChemLite. (n.d.). [3-(propan-2-yl)piperidin-3-yl]methanol. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 3-methyl-6-piperidin-1-ylpyridazine. Retrieved from [Link]
- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
-
PubChem. (n.d.). Methyl-piperidino-pyrazole. Retrieved from [Link]
-
American Elements. (n.d.). Pyrazines. Retrieved from [Link]
-
PubChemLite. (n.d.). [1-(2-methoxyethyl)piperidin-3-yl]methanol. Retrieved from [Link]
-
NextSDS. (n.d.). [1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-yl]-Methanol. Retrieved from [Link]
Sources
- 1. Pyrazine (CAS 290-37-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine | Aromatic, Aromaticity, Heterocyclic | Britannica [britannica.com]
- 4. nextsds.com [nextsds.com]
- 5. 939986-03-5|(1-(Pyrazin-2-yl)piperidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. schrodinger.com [schrodinger.com]
